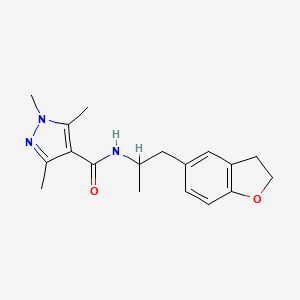

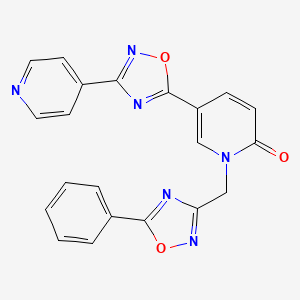

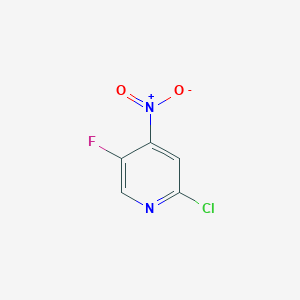

![molecular formula C18H15FN4S B2748005 4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 1002414-46-1](/img/structure/B2748005.png)

4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, also known as DMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMFP belongs to the class of thienopyrimidine derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Applications De Recherche Scientifique

Pyrazolo[1,5-a]pyrimidine Scaffold: Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, is recognized for its wide range of medicinal properties including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies have highlighted its significance in medicinal chemistry, suggesting ample opportunities for developing drug-like candidates using this privileged scaffold. The versatility of the pyrazolo[1,5-a]pyrimidine framework underscores its utility in generating potential therapeutic agents for various disease targets (Cherukupalli et al., 2017).

Pharmacophore Design: P38α MAP Kinase Inhibition

Compounds with pyrimidine scaffolds have been highlighted for their role as selective inhibitors of p38 MAP kinase, a protein implicated in proinflammatory cytokine release. This review of literature on the design, synthesis, and activity of inhibitors with pyrimidine and imidazole scaffolds emphasizes the therapeutic potential of these compounds in treating inflammation and related diseases. The focus on achieving high binding selectivity and potency underscores the importance of the pyrimidine ring as a core element in designing effective kinase inhibitors (Scior et al., 2011).

Hybrid Catalysts in Synthesis: Pyranopyrimidines

The synthesis of pyranopyrimidine scaffolds, which are significant for their medicinal and pharmaceutical applications, highlights the role of hybrid catalysts in developing these structures. This review covers synthetic pathways employing organocatalysts, metal catalysts, and green solvents, among others, for creating diverse pyranopyrimidine derivatives. The focus on hybrid catalysts for synthesizing such scaffolds indicates the chemical versatility and potential pharmaceutical applications of compounds within this chemical domain (Parmar et al., 2023).

Quinazolines and Pyrimidines: Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives extends beyond medicinal chemistry into the field of optoelectronics. The incorporation of these structures into π-extended conjugated systems has shown significant promise for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. This underscores the broad applicability of pyrimidine-based compounds in developing advanced materials with specific electronic and luminescent properties (Lipunova et al., 2018).

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBMOUBEPOPFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

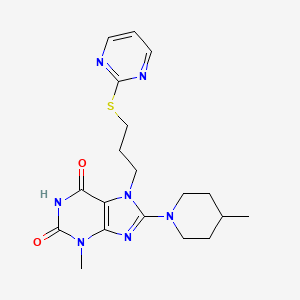

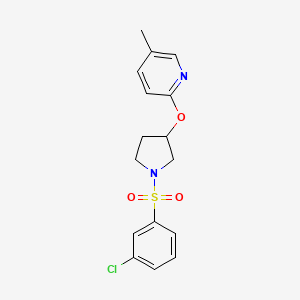

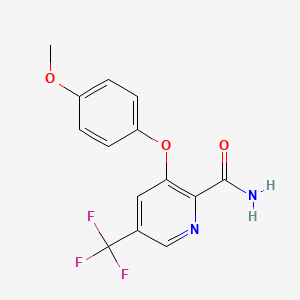

![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)